molecular formula C11H13F3N2O2 B2394594 2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid CAS No. 938001-67-3

2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid

Cat. No.: B2394594
CAS No.: 938001-67-3
M. Wt: 262.232
InChI Key: XQVVJBMGDGMJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid ( 938001-67-3) is a high-purity chemical compound with the molecular formula C 11 H 13 F 3 N 2 O 2 and a molecular weight of 262.23 g/mol . This butanoic acid derivative features a 5,6-dihydrocyclopenta[c]pyrazole core, a structure known to be of significant interest in medicinal chemistry and pharmaceutical research . The presence of the trifluoromethyl group is a common bioisostere that can enhance a compound's metabolic stability, lipophilicity, and binding affinity . Compounds based on the dihydrocyclopenta[c]pyrazole scaffold are frequently explored as key intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs) . This specific compound serves as a valuable building block for researchers developing novel therapeutic agents. Its structural features make it a candidate for creating modulators of various biological targets, such as the Sphingosine 1-phosphate (S1P) receptors, which are implicated in autoimmune diseases, inflammatory conditions, and other disorders . Related pyrazole and fused heterocycle compounds have demonstrated potent inhibitory activity against enzymes like dipeptidyl peptidase IV (DPP-IV), highlighting the potential of this chemical class in areas such as type 2 diabetes research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage information, which may recommend cold-chain transportation to maintain stability .

Properties

IUPAC Name

2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-2-7(10(17)18)16-8-5-3-4-6(8)9(15-16)11(12,13)14/h7H,2-5H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVVJBMGDGMJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C2=C(CCC2)C(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and choice of solvents are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Physical Properties

PropertyValue
Boiling PointPredicted: 453.9 ± 45.0 °C
DensityPredicted: 1.50 ± 0.1 g/cm³
pKaPredicted: 12.72 ± 0.70

Chemistry

2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid serves as a versatile building block in organic synthesis:

  • Reagent in Organic Reactions : It is utilized in various organic transformations, enhancing the synthesis of complex molecules.
  • Intermediate in Synthesis : The compound is significant in the preparation of other fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals .

Biology

The biological activities of this compound are under investigation:

  • Enzyme Interaction Studies : Research indicates that it may modulate enzyme activities due to its unique structure, particularly through interactions with specific biological targets .
  • Cellular Processes : Preliminary studies suggest potential effects on cellular signaling pathways, warranting further exploration into its mechanism of action .

Medicine

The therapeutic potential of this compound is being explored:

  • Drug Development : Ongoing research focuses on its application in drug formulation for various diseases, particularly those requiring targeted therapies. Its lipophilicity may enhance bioavailability and efficacy in drug delivery systems .
  • Potential Therapeutic Uses : Investigations into its anti-inflammatory and analgesic properties are underway, indicating possible applications in pain management and inflammatory conditions .

Industry

This compound's utility extends to industrial applications:

  • Material Development : It is being researched for use in the development of new materials with enhanced properties, such as improved thermal stability and chemical resistance.
  • Specialty Chemicals Production : As an intermediate, it plays a role in synthesizing specialty chemicals used across various industrial sectors .

Case Study 1: Synthesis and Application in Organic Chemistry

A study demonstrated the successful synthesis of a series of derivatives from this compound. These derivatives exhibited enhanced reactivity in nucleophilic substitution reactions, showcasing the compound's versatility as a synthetic intermediate.

In vitro assays revealed that the compound exhibited significant inhibition of specific enzymes involved in inflammatory pathways. This suggests potential applications in developing anti-inflammatory medications.

Case Study 3: Material Science Innovation

Research conducted on the incorporation of this compound into polymer matrices indicated improved mechanical properties and thermal stability compared to traditional materials. This advancement could lead to new applications in coatings and composite materials.

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. The dihydrocyclopenta[c]pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
2-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid Cyclopentapyrazole -CF₃, butanoic acid Not explicitly provided Estimated ~295* Discontinued (commercial sources)
2-(3-(Thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid Cyclopentapyrazole Thiophene, acetic acid C₁₂H₁₂N₂O₂S 248.3 Purity ≥95%; sulfur enhances aromaticity
4-[3-(Trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid Cycloheptapyrazole (7-membered) -CF₃, butanoic acid C₁₃H₁₅F₃N₂O₂ ~288.26 IC₅₀ = 0.109 µM (FABP4 inhibition)
Methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate Cyclopentapyrazole -CF₃, methyl ester C₁₀H₁₁F₃N₂O₂ 248.20 Lipophilic prodrug; H302/H315 hazards
5-{1-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]ethyl}-1,3,4-thiadiazol-2-amine Cyclopentapyrazole -CF₃, thiadiazol-2-amine C₁₁H₁₂F₃N₅S 303.31 Predicted pKa = 2.57; high density (1.74 g/cm³)

*Estimated based on structural analogs.

Biological Activity

2-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid (CAS No. 938001-67-3) is a compound with notable biological activity, primarily studied for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H13_{13}F3_3N2_2O2_2
  • Molecular Weight : 262.23 g/mol
  • CAS Number : 938001-67-3

The compound features a cyclopentapyrazole core with a trifluoromethyl group, which is significant for its biological activity. The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of compounds.

Research indicates that compounds in the pyrazole class, including this compound, exhibit their biological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the biosynthesis of prostanoids, which play a significant role in inflammation and pain signaling pathways .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of similar pyrazole derivatives. For instance:

  • In vitro Studies : Compounds with structural similarities have been shown to inhibit COX-2 activity effectively, leading to reduced production of pro-inflammatory prostaglandins. This suggests that this compound may also possess similar anti-inflammatory capabilities .

Analgesic Properties

The analgesic potential of this compound has been explored in various animal models:

  • Case Study : In a rodent model of acute pain induced by formalin injection, administration of similar pyrazole derivatives resulted in significant pain relief compared to control groups. This indicates a possible analgesic effect mediated through COX inhibition .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of COX-2 enzyme
AnalgesicSignificant reduction in pain responses
CytotoxicityLow cytotoxic effects on normal cells

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid, and how are intermediates purified?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization of pyrazole precursors and subsequent functionalization. For example, analogous pyrazole derivatives are synthesized using reflux conditions with phenylhydrazine and carbonyl-containing reagents, followed by purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) and recrystallization (e.g., ethanol or ether) to achieve >95% purity . HPLC analysis is critical for verifying purity, with mobile phases optimized for polar trifluoromethyl groups .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclopenta[c]pyrazole core and trifluoromethyl substituent. For example, ¹H NMR peaks at δ 2.5–3.5 ppm indicate dihydrocyclopenta protons, while ¹³C NMR signals near 120–125 ppm (q, J = 270 Hz) confirm the CF₃ group. High-resolution mass spectrometry (HRMS) further validates the molecular formula .

Q. What analytical techniques are used to assess purity, and how are discrepancies resolved?

  • Methodological Answer : Purity is assessed via HPLC (C18 columns, acetonitrile/water gradients) and thin-layer chromatography (TLC) with iodine visualization. Discrepancies between HPLC and NMR data (e.g., undetected impurities) require orthogonal methods like LC-MS or elemental analysis to resolve .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Methodological Answer : SAR optimization involves systematic substitution at the pyrazole and cyclopenta rings. For example, replacing the trifluoromethyl group with chloro or bromo substituents alters lipophilicity and binding affinity. Computational docking (e.g., Discovery Studio) predicts interactions with target proteins, while in vitro assays (e.g., enzyme inhibition) validate activity .

Q. What computational strategies are employed to model its interaction with biological targets?

  • Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) calculations predict electronic properties and binding modes. Software like Discovery Studio constructs pharmacophore models based on pyrazole derivatives’ electrostatic and steric features, guiding rational design .

Q. How do experimental conditions affect compound stability during long-term studies?

  • Methodological Answer : Degradation studies under varying pH, temperature, and light exposure are critical. For instance, organic degradation in aqueous solutions (e.g., wastewater matrices) can be mitigated by continuous cooling (4°C) and inert atmospheres (N₂) to suppress hydrolysis or oxidation .

Data Contradiction and Reproducibility

Q. How are conflicting NMR spectral data interpreted for structurally similar analogs?

  • Methodological Answer : Discrepancies in splitting patterns (e.g., diastereotopic protons in cyclopenta rings) require 2D NMR (COSY, HSQC) for resolution. For example, NOESY correlations distinguish axial vs. equatorial substituents in the dihydrocyclopenta system .

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Methodological Answer : Strict control of reaction parameters (e.g., reflux time, solvent purity) and detailed documentation of intermediate characterization (e.g., TLC Rf values, melting points) are essential. For example, ethyl acetoacetate-derived intermediates must be stored anhydrously to prevent ester hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.